N-(2,4-difluorophenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
Description
N-(2,4-difluorophenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a fluorinated acetamide derivative featuring a pyrazine core substituted with a 3-fluorophenyl group and a thioether-linked acetamide side chain. Its structural uniqueness lies in the combination of fluorine atoms at strategic positions (2,4-difluorophenyl and 3-fluorophenyl groups) and the 3-oxo-3,4-dihydropyrazin-2-yl scaffold, which may enhance metabolic stability and target binding compared to non-fluorinated analogs.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[4-(3-fluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O2S/c19-11-2-1-3-13(8-11)24-7-6-22-17(18(24)26)27-10-16(25)23-15-5-4-12(20)9-14(15)21/h1-9H,10H2,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBLXNMONZXPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of 410.41 g/mol. It features a difluorophenyl group and a thioacetamide moiety linked to a pyrazin derivative, which is crucial for its biological activity.
Research indicates that this compound exhibits antineoplastic properties, primarily through inhibition of specific molecular targets involved in cancer cell proliferation. The mechanism involves:
- Inhibition of Kinase Activity : Similar compounds have shown efficacy as inhibitors of the epidermal growth factor receptor (EGFR) pathway, which is critical in various cancers.
- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells, contributing to its anti-cancer effects.
Anticancer Properties
-
In Vitro Studies : Laboratory studies have demonstrated that this compound significantly inhibits the growth of several cancer cell lines. For instance:
- A431 (epidermoid carcinoma)
- Bcap-37 (breast cancer)
- Fadu (head and neck cancer)
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to control groups. This suggests a promising therapeutic potential in treating solid tumors.
Additional Biological Activities
Apart from anticancer effects, this compound has also been evaluated for:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains, possibly due to its ability to disrupt cellular processes.
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.41 g/mol |
| Biological Activities | Anticancer, Antimicrobial |
| In Vitro IC50 Values | Low micromolar range |
| In Vivo Efficacy | Reduced tumor growth in animal models |
| Potential Applications | Cancer therapy, Antimicrobial treatments |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on core heterocycles, substituents, and pharmacological implications.
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Core Heterocycle Influence: The pyrazine core in the target compound (vs. quinazolinone or thienopyrimidine in analogs) offers distinct electronic properties due to its two nitrogen atoms, which may influence hydrogen bonding and π-π stacking interactions .
Fluorine Substitution: The target compound’s 2,4-difluorophenyl and 3-fluorophenyl groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like the quinazolinone derivative () . The 3,4-difluorophenyl analog (CAS 899759-85-4) shows similar fluorine positioning but lacks the 2,4-difluorophenyl acetamide group, which may reduce steric hindrance in target binding .
Side Chain Modifications :
- Replacing the acetamide group with an ethyl ester () or methoxybenzyl (CAS 899759-85-4) alters hydrogen-bonding capacity and bioavailability .
Pharmacological and Physicochemical Properties
- Solubility: Fluorine atoms and the pyrazine core may improve aqueous solubility compared to bulkier thienopyrimidine derivatives (e.g., CAS 1040649-35-1) .
- Metabolic Stability : Fluorine substitution reduces cytochrome P450-mediated metabolism, as seen in related fluorinated compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
